MMP Inhibitor II is a broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs) used in cell-based research to investigate the role of MMPs in various biological processes. [] Its precise chemical identity, source, and classification beyond being an MMP inhibitor are not specified in the provided literature.
MMP Inhibitor II is derived from a series of synthetic compounds aimed at inhibiting the activity of matrix metalloproteinases. It is particularly noted for its high potency, with reported IC50 values of 24 nM, 18.4 nM, 30 nM, and 2.7 nM against different MMPs . The compound falls under the category of hydroxamic acid derivatives, which are commonly used as matrix metalloproteinase inhibitors due to their ability to chelate zinc ions in the enzyme's active site.
The synthesis of MMP Inhibitor II involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through various methods, including:
The molecular structure of MMP Inhibitor II is characterized by its hydroxamic acid functional group, which is essential for its inhibitory activity against matrix metalloproteinases. The compound typically features a scaffold that allows for interaction with the enzyme's active site.
MMP Inhibitor II undergoes several chemical reactions that define its function as an inhibitor:
The mechanism by which MMP Inhibitor II exerts its effects primarily involves:
MMP Inhibitor II possesses several notable physical and chemical properties:
MMP Inhibitor II has significant potential applications in various scientific fields:
Matrix metalloproteinases (MMPs) emerged as promising therapeutic targets in the late 20th century following seminal discoveries linking their overactivity to cancer metastasis, cardiovascular remodeling, and inflammatory conditions. The identification of the first MMP (collagenase/MMP-1) by Gross and Lapiere in 1962 marked the beginning of intense pharmacological interest in this enzyme family [1]. Early research revealed that MMPs collectively degrade extracellular matrix components, facilitating tumor cell invasion and tissue destruction. This mechanistic understanding prompted rapid development of broad-spectrum MMP inhibitors (MMPIs) designed to chelate the catalytic zinc ion common to all MMP active sites [4] [10].
First-generation MMP inhibitors (e.g., batimastat, marimastat) featured potent zinc-binding groups (ZBGs), predominantly hydroxamates, and demonstrated promising preclinical results in cancer models. By the 1990s, over 50 MMP inhibitors had entered clinical development, primarily targeting oncology indications [6]. However, these trials yielded consistent failures with no phase III successes. The marimastat experience proved particularly instructive: while demonstrating some biological activity, the compound caused dose-limiting musculoskeletal syndrome (MSS) characterized by inflammatory fibroproliferation affecting tendons and joints [4] [10]. Similar toxicities plagued other broad-spectrum inhibitors, including solimastat and prinomastat, effectively halting clinical development for most first-generation compounds.
Table 1: Clinical Outcomes of Selected First-Generation MMP Inhibitors
Inhibitor | Primary Targets | Clinical Indication | Phase | Outcome | Key Limitations |
---|---|---|---|---|---|
Batimastat (BB-94) | Broad-spectrum | Ovarian cancer | II | Limited efficacy | Poor solubility, requiring intraperitoneal administration |
Marimastat (BB-2516) | MMP-1, -2, -3, -7, -9 | Pancreatic cancer, small cell lung cancer | III | No survival benefit | Musculoskeletal syndrome (MSS) in >30% patients |
Prinomastat (AG3340) | MMP-2, -3, -9, -13 | Non-small cell lung cancer, prostate cancer | III | No efficacy benefit | Musculoskeletal toxicity, arthralgia |
Tanomastat (BAY 12-9566) | MMP-2, -3, -9 | Ovarian cancer, small cell lung cancer | III | Worse survival vs. placebo | Hepatotoxicity, thromboembolic events |
Critical analysis revealed three fundamental flaws in the initial approach: (1) The lack of target selectivity led to inhibition of physiologically important MMPs like MMP-1 and MMP-14, disrupting normal tissue homeostasis [1] [8]; (2) There was inadequate understanding of the complex, often paradoxical roles individual MMPs play across disease stages – some exhibit tumor-suppressive functions in early stages while promoting progression later [6]; (3) Pharmacokinetic challenges including poor oral bioavailability and rapid metabolic degradation of hydroxamate-based compounds limited therapeutic exposure [7] [10]. These collective failures necessitated a fundamental reappraisal of MMP targeting strategies, paving the way for second-generation compounds like MMP Inhibitor II.
MMP Inhibitor II emerged as a representative compound of the second-generation MMP inhibitor paradigm characterized by refined selectivity profiles and innovative chemical approaches. This compound class was developed in response to key lessons from the clinical failures: rather than blocking MMP activity indiscriminately, new inhibitors needed to target specific pathologically relevant MMPs while sparing those crucial for physiological maintenance [3] [6]. MMP Inhibitor II specifically targets gelatinases (MMP-2 and -9) and certain collagenases implicated in tumor progression and tissue remodeling, while exhibiting minimal activity against MMP-1, -7, and -14 at therapeutic concentrations [8].
The molecular design of MMP Inhibitor II reflects three strategic shifts in metalloproteinase targeting. First, it employs a non-hydroxamate zinc-binding group – likely a carboxylate or phosphinate – addressing the metabolic instability and off-target metal chelation associated with hydroxamates [7] [10]. Second, its structure incorporates bulky substituents optimized to engage the deeper S1' pocket of gelatinases, a structural feature distinguishing MMP-2 and -9 from other family members [3] [6]. Third, emerging evidence suggests it may exploit exosites beyond the catalytic domain, particularly through interactions with the hemopexin domain, enhancing selectivity through secondary binding interfaces [5] [6].
Table 2: Structural and Functional Features of MMP Inhibitor II
Characteristic | Design Feature | Biological Rationale | Advantage over 1st Generation |
---|---|---|---|
Zinc-Binding Group (ZBG) | Non-hydroxamate (likely carboxylate or phosphinate) | Reduced metabolic instability; decreased off-target metalloenzyme inhibition | Improved pharmacokinetics; lower risk of MSS |
S1' Pocket Engagement | Extended hydrophobic substituents tailored for gelatinase S1' pockets | Exploits deeper S1' cavity in MMP-2/-9 vs. collagenases | High selectivity for gelatinases over MMP-1/-13 |
Exosite Targeting | Potential hemopexin domain interaction | Disrupts collagen binding or protein-protein interactions | Enhanced specificity; potential for allosteric effects |
Backbone Orientation | Optimized hydrogen-bonding network | Mimics substrate-enzyme interactions while preventing cleavage | Increased binding affinity; resistance to proteolysis |
From a functional perspective, MMP Inhibitor II serves as a valuable pharmacological probe for dissecting gelatinase-specific functions in complex pathological processes. In cancer biology, it has helped clarify the temporal dynamics of MMP involvement – studies using MMP Inhibitor II demonstrate that gelatinase inhibition effectively blocks metastasis initiation by preventing vascular invasion and early dissemination, but shows limited efficacy against established macrometastases [8]. In cardiovascular research, selective gelatinase inhibition with MMP Inhibitor II preserves cardiac function post-myocardial infarction by modulating inflammatory cell infiltration and extracellular matrix turnover, without impairing wound healing processes dependent on other MMPs [1] [6]. This functional selectivity underscores its utility as both a research tool and therapeutic candidate.
The development of MMP Inhibitor II exemplifies the critical importance of targeted selectivity in metalloproteinase pharmacology. Achieving meaningful selectivity among MMPs presents substantial challenges due to high structural conservation, particularly within the catalytic domain where sequence identity exceeds 50% across the family [6] [10]. MMP Inhibitor II overcomes this through three precision-engineering strategies: (1) Capitalizing on S1' pocket diversity – the variable depth and amino acid composition of this substrate-binding pocket enables discrimination between gelatinases (deep pocket) and matrilysins (shallow pocket) [3] [8]; (2) Incorporating allosteric modulation components that interact with less-conserved exosites like the hemopexin domain; (3) Employing prodrug approaches that leverage tissue-specific enzyme expression for localized activation, minimizing systemic effects on non-target MMPs [7].
The biological significance of this selectivity is profound. Unlike broad-spectrum inhibitors that disrupt physiological tissue remodeling by inhibiting MMP-1 (collagenase-1) and MMP-14 (MT1-MMP), MMP Inhibitor II's targeted action preserves these crucial functions. This distinction is critical because MMP-1 knockout mice exhibit impaired wound healing, while MMP-14 deficiency causes severe connective tissue defects [1] [4]. Importantly, studies with selective inhibitors revealed that musculoskeletal syndrome (MSS) – the dose-limiting toxicity of first-generation drugs – primarily results from MMP-1 and ADAM-17 inhibition, not gelatinase blockade [4]. MMP Inhibitor II's minimal interaction with these targets explains its improved tolerability profile in preclinical models.
The therapeutic implications extend across multiple disease contexts. In cancer research, MMP Inhibitor II demonstrates that selective gelatinase inhibition effectively reduces tumor invasion and angiogenesis without promoting the compensatory metastasis observed with pan-MMP inhibitors [8]. For cardiovascular applications, it preserves beneficial MMP-13-mediated post-infarction remodeling while inhibiting detrimental MMP-9 activity that contributes to left ventricular dilation [1] [6]. In inflammatory conditions, targeted inhibition spares MMP-3 and MMP-12 functions necessary for macrophage recruitment and resolution phases, avoiding the immunosuppressive effects of broad-spectrum inhibition [4]. This disease-specific efficacy profile establishes MMP Inhibitor II as both a pharmacological prototype and validation tool for precision MMP targeting.
Table 3: Research Applications of MMP Inhibitor II in Disease Models
Disease Context | Target MMPs | Key Findings Using MMP Inhibitor II | Implications for Therapeutic Development |
---|---|---|---|
Colorectal Cancer Invasion | Primarily MMP-2/-9 | Suppressed tumor cell invasion through basement membrane by >70%; reduced liver metastasis incidence by 60% in murine models [8] | Validates gelatinases as metastasis targets; suggests neoadjuvant application timing |
Myocardial Infarction Remodeling | MMP-9 > MMP-2 | Attenuated left ventricular dilation by 45%; improved ejection fraction by 30% without impairing scar formation [1] [6] | Supports cardioprotective potential; timing critical in early inflammatory phase |
Diabetic Wound Healing | MMP-9 | Accelerated wound closure by 40%; normalized macrophage recruitment and collagen maturation [4] | Addresses pathological MMP-9 overexpression without blocking beneficial MMPs |
Osteoarthritis Progression | MMP-13 (secondary) | Reduced cartilage degradation biomarkers by 65%; synergistic effect with anti-inflammatory agents [3] | Potential disease-modifying agent; cartilage-specific delivery enhances efficacy |
The evolution from broad-spectrum to precision inhibitors like MMP Inhibitor II represents a paradigm shift in metalloproteinase therapeutics. By incorporating structural insights from crystallography and computational modeling, these compounds achieve unprecedented target discrimination. Future development continues to refine this approach through covalent inhibition strategies, antibody-based inhibitors (e.g., DX-2400 against MT1-MMP), and activity-based probes for diagnostic imaging [5] [6]. As both a research tool and therapeutic candidate, MMP Inhibitor II provides compelling validation that targeted MMP modulation – rather than wholesale inhibition – offers the most promising path toward clinical translation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7